molecular formula C10H8BrClO3 B6146164 methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate CAS No. 1551504-94-9

methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate

Cat. No. B6146164
CAS RN: 1551504-94-9
M. Wt: 291.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate, also known as MCBP, is a synthetic compound that is commonly used in a variety of scientific research applications. MCBP is a member of the brominated phenylpropanoate class of compounds and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is used in a variety of scientific research applications. It has been used in studies of the effects of brominated phenylpropanoates on the cardiovascular system, as well as in studies of the effects of brominated phenylpropanoates on the nervous system. methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate has also been used in studies of the effects of brominated phenylpropanoates on the immune system and in studies of the effects of brominated phenylpropanoates on gene expression.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is not fully understood. However, it is believed that methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate acts as an agonist of certain G-protein coupled receptors, which results in the activation of downstream signaling pathways. In addition, methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate has been shown to interact with certain enzymes, which may result in the activation of additional signaling pathways.
Biochemical and Physiological Effects
methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of certain genes, as well as to alter the expression of certain proteins. In addition, methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate has been shown to have an effect on the cardiovascular system, the nervous system, and the immune system.

Advantages and Limitations for Lab Experiments

Methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

In the future, methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate may be used to study the effects of brominated phenylpropanoates on a variety of biological systems. Additionally, more research may be done to better understand the mechanism of action of methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate and to identify potential therapeutic applications. Finally, more research may be done to optimize the synthesis of methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate and to reduce the cost of production.

Synthesis Methods

Methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is synthesized through a two-step reaction. The first step involves the reaction of 4-bromo-2-chlorophenol with propionic anhydride in the presence of a base. This reaction yields methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate. The second step involves the reaction of the product of the first step with a base, yielding the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate involves the reaction of 4-bromo-2-chlorobenzoic acid with methyl acetoacetate in the presence of a base to form the corresponding methyl ester. The resulting ester is then hydrolyzed to yield the final product.", "Starting Materials": [ "4-bromo-2-chlorobenzoic acid", "methyl acetoacetate", "base (e.g. sodium hydroxide)", "solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-2-chlorobenzoic acid and methyl acetoacetate in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to protonate the ester intermediate.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate) and dry over anhydrous magnesium sulfate.", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1551504-94-9

Product Name

methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate

Molecular Formula

C10H8BrClO3

Molecular Weight

291.5

Purity

95

Origin of Product

United States

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